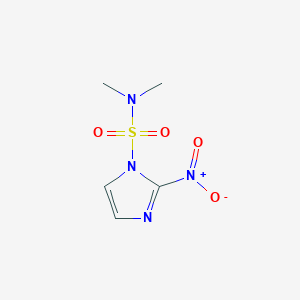

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide is a useful research compound. Its molecular formula is C5H8N4O4S and its molecular weight is 220.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis

- Nitro Blue Tetrazolium (NBT) Analysis : NBT is used for determining superoxide anion radical (O2−) and superoxide dismutase activity in biological processes. The reduction reaction of NBT with superoxide and spectral absorption of its reduction products was studied, contributing to quantifying superoxide anion radical concentration or screening antioxidant efficacy (Liu et al., 2009).

Chemical Impurity Identification

- Identification in Agrochemicals : Identifying and characterizing byproducts/impurities in agrochemicals is vital for public health. A study on an impurity in the fungicide "cyazofamid," which involved substituted imidazole and N,N-dimethylsulfamoyl chloride, exemplifies this application (Kannoujia et al., 2023).

Potential Medical Applications

- Antitrypanosomal Agents : Novel 3-nitro-1H-1,2,4-triazole-based (and 2-nitro-1H-imidazole-based) amides and sulfonamides were studied for their antitrypanosomal and antileishmanial activities, highlighting their potential as antitrypanosomal agents (Papadopoulou et al., 2012).

Investigation of Molecular Properties

- Spectroscopic and Computational Studies : Studies on 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with surfactants provide insights into the molecular behavior, binding parameters, and interaction dynamics of similar compounds (Datta et al., 2016).

Antiparasitic Bioactivity

- Antiparasitic Studies : Research on N-acetamide(sulfonamide)-2-methyl-4-nitro-1H-imidazoles for antiparasitic activity, particularly against unicellular parasites, provides a basis for considering such compounds as alternatives to existing treatments (Hernández-Núñez et al., 2009).

Tautomeric Behavior Studies

- Molecular Conformation and Tautomerism : The tautomeric forms of certain molecules directly relate to their pharmaceutical and biological activities. Studies on molecules like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide provide insights into these aspects (Erturk et al., 2016).

Mechanism of Action

Target of Action

Imidazole derivatives are known to have a broad range of chemical and biological properties and are used in the development of new drugs .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound is known to be soluble in chloroform and methanol .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The compound should be stored in a dark place, sealed in dry conditions, and at room temperature for optimal stability .

Properties

IUPAC Name |

N,N-dimethyl-2-nitroimidazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O4S/c1-7(2)14(12,13)8-4-3-6-5(8)9(10)11/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIRODUWLINOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CN=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559320 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121816-80-6 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121816-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-nitro-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)